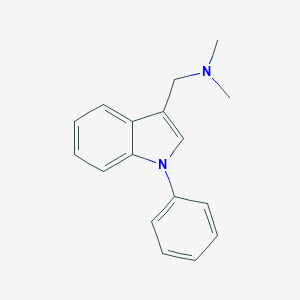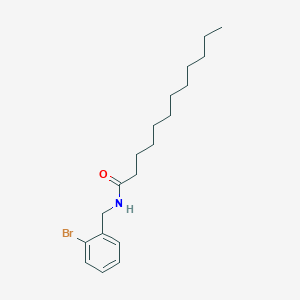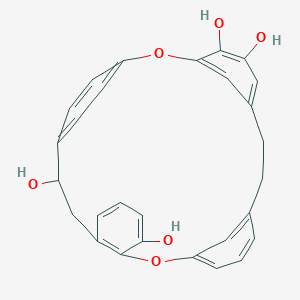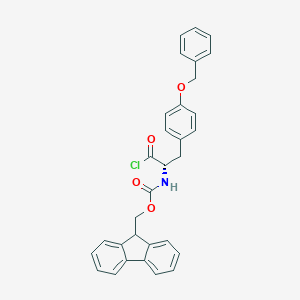![molecular formula C14H17N3 B012451 1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]- CAS No. 110626-61-4](/img/structure/B12451.png)
1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in medicinal chemistry and drug discovery. The synthesis of 1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]- is a complex process that requires specialized equipment and expertise. In
Wissenschaftliche Forschungsanwendungen
1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]- has been studied for its potential applications in several areas of scientific research. One of the most promising areas is in drug discovery, where this compound has shown activity against several types of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Wirkmechanismus
The mechanism of action of 1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]- has several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and modulate the expression of certain genes. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]- in lab experiments is its high potency and selectivity. It has been shown to be effective against several types of cancer cells, while leaving normal cells unharmed. However, one limitation is the complex synthesis method, which requires specialized equipment and expertise. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-. One area of interest is in the development of new cancer therapies that are based on this compound. Another area of interest is in the development of new imaging probes for biological systems. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of 1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]- involves several steps. The first step is the reaction of indole with acetic anhydride to form an intermediate compound. This intermediate is then reacted with dimethylamine to form the final product. The reaction requires careful control of temperature, pH, and reaction time to ensure high yield and purity of the product.
Eigenschaften
CAS-Nummer |
110626-61-4 |
|---|---|
Produktname |
1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]- |
Molekularformel |
C14H17N3 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
2-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]acetonitrile |
InChI |
InChI=1S/C14H17N3/c1-17(2)8-6-12-10-16-14-4-3-11(5-7-15)9-13(12)14/h3-4,9-10,16H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
XSWHRQHRDZMNER-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC#N |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





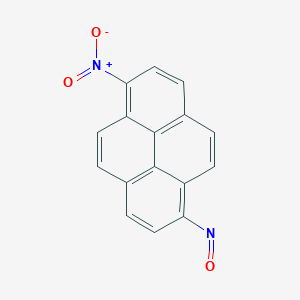
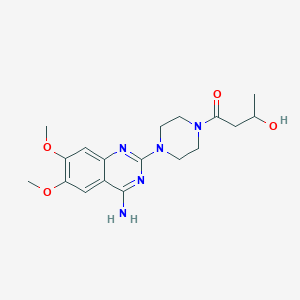


![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
